5,7-Dibromo-3-[3-(4-ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one
Description
5,7-Dibromo-3-[3-(4-ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one is a complex organic compound with a unique structure that includes bromine atoms, an ethoxyphenyl group, and a hydroxy-cycloheptatrienone core
Properties
Molecular Formula |
C18H14Br2O4 |
|---|---|
Molecular Weight |
454.1 g/mol |
IUPAC Name |
5,7-dibromo-3-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H14Br2O4/c1-2-24-13-6-3-11(4-7-13)5-8-16(21)14-9-12(19)10-15(20)18(23)17(14)22/h3-10H,2H2,1H3,(H,22,23)/b8-5+ |
InChI Key |
OIMRIPVNDIMRNS-VMPITWQZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)C(=CC(=C2)Br)Br)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-3-[3-(4-ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one typically involves multiple steps, starting with the preparation of the cycloheptatrienone core. Bromination is then carried out to introduce bromine atoms at the 5 and 7 positions. The ethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, followed by the addition of the acryloyl group under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-3-[3-(4-ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The acryloyl group can be reduced to an alkyl group.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromine atoms with amines would yield amino derivatives.
Scientific Research Applications
5,7-Dibromo-3-[3-(4-ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-3-[3-(4-ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets. The bromine atoms and the acryloyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hydroxy group can participate in hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3,4-ethylenedioxythiophene: Used in the synthesis of conducting polymers.
4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole: Used in organic electronics.
3,5-Dibromo-4-hydroxybenzaldehyde: Used in the synthesis of brominated phenols.
Uniqueness
5,7-Dibromo-3-[3-(4-ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one is unique due to its combination of bromine atoms, an ethoxyphenyl group, and a hydroxy-cycloheptatrienone core
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
